4-Bromo-5-(4-fluorophenyl)furan-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-5-(4-fluorophenyl)furan-2-carbaldehyde is an organic compound with the molecular formula C11H6BrFO2 It is a furan derivative, characterized by the presence of a bromine atom at the 4th position and a fluorophenyl group at the 5th position of the furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-(4-fluorophenyl)furan-2-carbaldehyde typically involves the following steps:
Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination and coupling reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: The aldehyde group in this compound can undergo oxidation reactions to form carboxylic acids.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: 4-Bromo-5-(4-fluorophenyl)furan-2-carboxylic acid.
Reduction: 4-Bromo-5-(4-fluorophenyl)furan-2-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Bromo-5-(4-fluorophenyl)furan-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: It can be used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Bromo-5-(4-fluorophenyl)furan-2-carbaldehyde depends on its specific application. In biochemical assays, it may act as an inhibitor or activator of certain enzymes by binding to their active sites. The presence of the bromine and fluorophenyl groups can influence its reactivity and interaction with molecular targets.
Comparison with Similar Compounds
5-(2-Bromo-4-fluorophenyl)furan-2-carbaldehyde: Similar structure but with different substitution pattern on the phenyl ring.
5-(4-Fluoro-phenyl)-furan-2-carbaldehyde: Lacks the bromine atom, which may affect its reactivity and applications.
5-(4-Bromo-phenyl)-furan-2-carbaldehyde oxime: Contains an oxime group instead of an aldehyde, leading to different chemical properties and reactivity.
Properties
Molecular Formula |
C11H6BrFO2 |
---|---|
Molecular Weight |
269.07 g/mol |
IUPAC Name |
4-bromo-5-(4-fluorophenyl)furan-2-carbaldehyde |
InChI |
InChI=1S/C11H6BrFO2/c12-10-5-9(6-14)15-11(10)7-1-3-8(13)4-2-7/h1-6H |
InChI Key |
LAANEDYPNPAFKI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=C(O2)C=O)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.